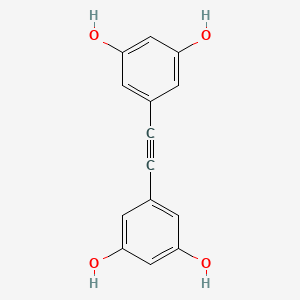
1,3-Benzenediol, 5,5'-(1,2-ethynediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- is a chemical compound with the molecular formula C14H10O4. . This compound is characterized by the presence of two hydroxyl groups on each benzene ring, connected by an ethynediyl linkage. It has a melting point of 290°C and a predicted boiling point of 521.6±30.0°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- can be synthesized through various synthetic routes. One common method involves the coupling of 1,3-benzenediol derivatives with ethynediyl-containing compounds under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethynediyl linkage can be reduced to form ethylene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Quinones
Reduction: Ethylene derivatives
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The ethynediyl linkage provides structural rigidity, which can affect the compound’s interaction with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenediol, 5,5’-(1E)-1,2-ethenediylbis-: Similar structure but with an ethenediyl linkage instead of ethynediyl.
5,5’-(1,2-Ethynediyl)bis(1,3-isobenzofurandione): Contains an ethynediyl linkage but different functional groups.
Uniqueness
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- is unique due to its specific combination of hydroxyl groups and ethynediyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
400608-33-5 |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
5-[2-(3,5-dihydroxyphenyl)ethynyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H10O4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h3-8,15-18H |
Clé InChI |
GLTQROIWKKPHRO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)O)C#CC2=CC(=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
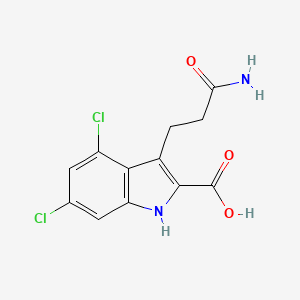
![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)

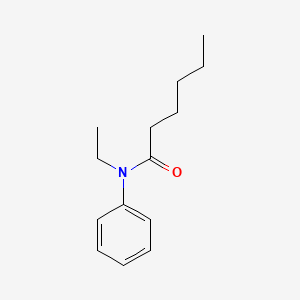

silanediol](/img/structure/B14243063.png)
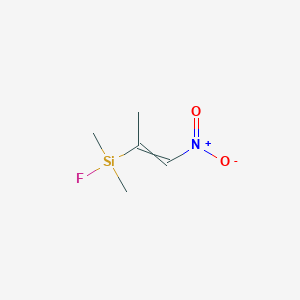
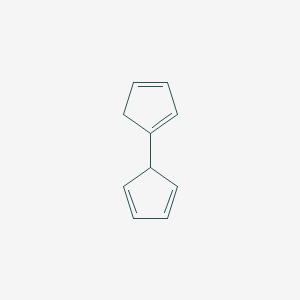
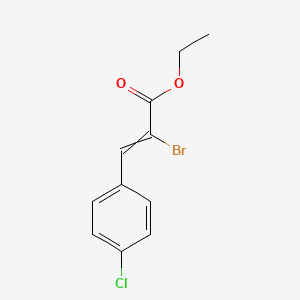
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
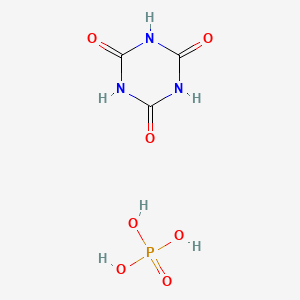
![[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14243099.png)
